molecular formula C12H13F3O2 B7873487 4-[3-(Trifluoromethyl)phenyl]oxan-4-ol

4-[3-(Trifluoromethyl)phenyl]oxan-4-ol

Cat. No.: B7873487
M. Wt: 246.22 g/mol
InChI Key: ASCHIRRAWHDPRB-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]oxan-4-ol is a fluorinated oxane derivative characterized by a hydroxyl group and a 3-(trifluoromethyl)phenyl substituent attached to the oxane (tetrahydropyran) ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8,16H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCHIRRAWHDPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Varied Substituent Positions

4-[4-(Trifluoromethyl)phenyl]oxan-4-ol
  • Structure : Differs by the -CF₃ group at the para position (4-position) on the phenyl ring.
  • Impact : Substituent position influences electronic and steric effects. The meta (-CF₃ at 3-position) configuration in the subject compound may offer distinct reactivity in electrophilic substitution or hydrogen bonding compared to the para isomer .
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine Hydrochloride (CAS 1803591-16-3)
  • Structure : Replaces the hydroxyl group with a methanamine hydrochloride moiety.
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine Hydrochloride (CAS 1311254-76-8)
  • Structure : Features a -CF₃ group at the ortho position (2-position) on the phenyl ring.

Functional Group Variations

Compound Name Core Structure Functional Group Molecular Formula Key Properties
4-[3-(Trifluoromethyl)phenyl]oxan-4-ol Oxane + phenyl -OH, -CF₃ (meta) C₁₂H₁₃F₃O₂ Polar, hydrogen bonding
4-(3-Bromophenyl)oxane-4-carboxylic acid Oxane + phenyl -COOH, -Br (meta) C₁₂H₁₃BrO₃ Higher acidity, halogen interactions
N-(phenylsulfonyl)-N-(3-(trifluoromethyl)phenyl)glycine Glycine derivative -SO₂C₆H₅, -CF₃ C₁₅H₁₂F₃NO₄S Enhanced solubility, sulfonamide pharmacophore

Heterocyclic and Agrochemical Derivatives

Pyrimidine Derivatives (e.g., 2-Chloro-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine)
  • Structure : Pyrimidine core with dual -CF₃ groups.
  • Application : Used in agrochemicals for pest control; the electron-deficient pyrimidine ring enhances reactivity toward nucleophilic targets .
  • Comparison : The oxane scaffold in this compound may offer better conformational flexibility compared to rigid pyrimidines .
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
  • Structure: Nitro-phenoxy benzene derivative with -CF₃.
  • Application : Commercial herbicide; highlights the role of -CF₃ in enhancing environmental persistence and bioactivity .
  • Comparison : Unlike Oxyfluorfen, the subject compound lacks nitro and ether groups, likely reducing herbicidal activity but improving suitability for pharmaceutical use .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example:
    • This compound: Estimated logP ≈ 2.5–3.0 (similar to fluorinated oxanes ).
    • Amine derivatives (e.g., CAS 1311254-76-8): Higher logP due to hydrophobic amine hydrochloride .
  • Solubility : Hydroxyl group improves aqueous solubility compared to halogenated or amine analogs .

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